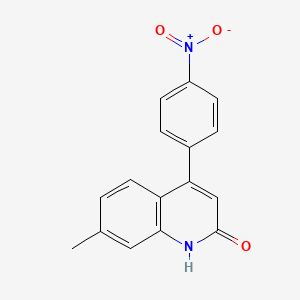
7-methyl-4-(4-nitrophenyl)-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinolinone derivatives, including 7-methyl-4-(4-nitrophenyl)-2(1H)-quinolinone, typically involves several key steps, such as cyclization, nitration, and substitution reactions. For example, the synthesis of 6-nitro substituted 3-aryl-2-methyl-4(3H)-quinazolinones from readily available materials like isatoic anhydride has been described, showcasing the versatility of quinolinone synthesis strategies (Bhatti & Seshadri, 2004).
Molecular Structure Analysis
The molecular structure of quinolinones is crucial for their chemical reactivity and interaction with biological targets. For instance, the crystal structures of quinolinone derivatives have been determined using X-ray diffraction, revealing insights into their geometric configurations and potential for intermolecular interactions (Mondieig et al., 2011).
Chemical Reactions and Properties
Quinolinones undergo various chemical reactions, such as cycloaddition, which can lead to the formation of complex heterocyclic systems. For example, the reaction of β-(2-aminophenyl) α,β-ynones with N-methyl nitrones provides an efficient entry to the isoxazolino[4,5-c]quinoline ring system, demonstrating the reactivity of quinolinone derivatives (Abbiati et al., 2009).
Physical Properties Analysis
The physical properties of quinolinones, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are essential for the compound's application in material science and pharmaceutical formulation. Studies on the crystal structures and physical properties of quinolinone derivatives provide valuable data for understanding their behavior in different environments (Michelini et al., 2019).
Chemical Properties Analysis
The chemical properties of 7-methyl-4-(4-nitrophenyl)-2(1H)-quinolinone, such as reactivity, stability, and interactions with other molecules, are pivotal for its application in chemical synthesis and drug design. Investigations into the reactivity of quinolinone derivatives with various reagents and under different conditions can shed light on their potential uses in synthetic chemistry (Praveena et al., 2013).
科学的研究の応用
Synthesis of Novel Derivatives
7-methyl-4-(4-nitrophenyl)-2(1H)-quinolinone serves as a precursor in the synthesis of various novel chemical derivatives. Its reactivity and structural characteristics make it a valuable intermediate for chemical modifications, leading to the creation of compounds with potential applications in pharmacy, medicine, and materials science. For instance, it has been utilized in the development of novel Schiff bases with promising fluorescent properties and potential for in vitro applications (Trávníček, Buchtík, & Němec, 2014).
Structural Analysis and Characterization
The compound's derivatives, including those with bromine and nitrobenzyl ligands, have been synthesized and extensively characterized, highlighting their structural diversity and adaptability. Such studies involve crystallographic analysis, spectroscopy, and theoretical calculations, contributing to a deeper understanding of their physicochemical properties and interactions (Michelini, Vaz, d'Oliveira, Perez, & Napolitano, 2019).
Anticancer Research
Quinolinone derivatives demonstrate significant anticancer activities, correlating their structure with their biological efficacy. Research has identified specific structural motifs within quinolinone-based compounds that are associated with notable inhibitory effects against various cancer cell lines. This insight is instrumental in guiding the development of more potent and selective anticancer agents (Beker & Yıldırım, 2021).
Materials Science Applications
In materials science, quinolinone derivatives have been explored for their potential in creating new materials with unique properties. For example, derivatives of 7-methyl-4-(4-nitrophenyl)-2(1H)-quinolinone have been investigated as corrosion inhibitors for metals, showcasing their utility in extending the lifespan of materials exposed to corrosive environments (Errahmany et al., 2020).
Drug Discovery and Development
The structural versatility of 7-methyl-4-(4-nitrophenyl)-2(1H)-quinolinone derivatives supports their exploration as potential drug candidates. Their synthesis and characterization pave the way for discovering new pharmacophores with applications in treating diseases such as Alzheimer’s and various forms of cancer. This research underscores the significance of quinolinone derivatives in medicinal chemistry, highlighting their role in the development of new therapeutic agents (Zibaseresht, Amirlou, & Karimi, 2013).
特性
IUPAC Name |
7-methyl-4-(4-nitrophenyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-10-2-7-13-14(9-16(19)17-15(13)8-10)11-3-5-12(6-4-11)18(20)21/h2-9H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPRYILPOZTXBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26724212 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Cambridge id 5142077 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-(2-furoyl)piperazine](/img/structure/B5563007.png)

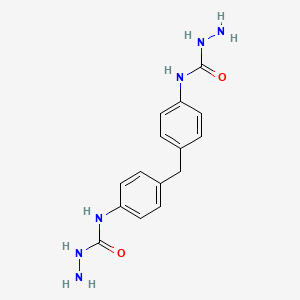
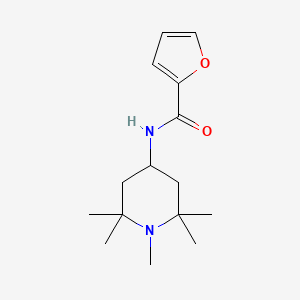
![8-[(4-fluorobenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5563035.png)
![1-[(4-methyl-4-piperidinyl)carbonyl]-3-[4-methyl-5-(1-pyrrolidinylmethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride](/img/structure/B5563043.png)
![4-{[(2-ethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5563050.png)
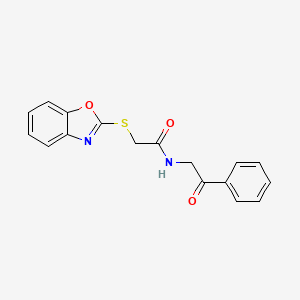
![2-[(2-{1-[3-(3-thienyl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5563059.png)
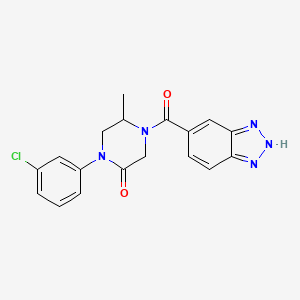
![4-(1-methyl-1H-imidazol-2-yl)-1-{[(1S*,2R*)-2-(1-pyrrolidinylcarbonyl)cyclohexyl]carbonyl}piperidine](/img/structure/B5563094.png)
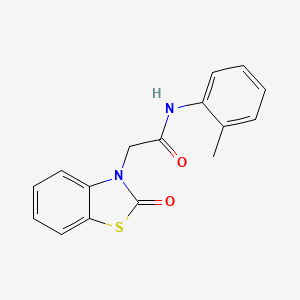
![4-{[benzyl(2-pyridinyl)amino]carbonyl}phenyl acetate](/img/structure/B5563100.png)
![1-[4-(1H-imidazol-1-yl)butanoyl]-3-methyl-3-phenylpiperidine](/img/structure/B5563102.png)